2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide
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Overview
Description
2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide is a complex organic compound featuring both imidazole and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Acetamide Formation: The nitrated imidazole is reacted with 3-(4-ethoxyphenoxy)-5-nitroaniline in the presence of acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide can undergo various chemical reactions:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol as solvent.
Substitution: Sodium ethoxide, ethanol as solvent.
Major Products
Scientific Research Applications
2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a component in advanced materials.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the imidazole ring can coordinate with metal ions or form hydrogen bonds with biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine .
- 2,4,6-tri(1H-imidazol-1-yl)-1,3,5-triazine .
Uniqueness
2-(4,5-dinitro-1H-imidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide is unique due to its combination of nitro and ethoxyphenoxy groups, which confer distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics and reactivity patterns .
Properties
Molecular Formula |
C19H16N6O9 |
---|---|
Molecular Weight |
472.4 g/mol |
IUPAC Name |
2-(4,5-dinitroimidazol-1-yl)-N-[3-(4-ethoxyphenoxy)-5-nitrophenyl]acetamide |
InChI |
InChI=1S/C19H16N6O9/c1-2-33-14-3-5-15(6-4-14)34-16-8-12(7-13(9-16)23(27)28)21-17(26)10-22-11-20-18(24(29)30)19(22)25(31)32/h3-9,11H,2,10H2,1H3,(H,21,26) |
InChI Key |
MCKHQOZUVGQYBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)[N+](=O)[O-])NC(=O)CN3C=NC(=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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